molecular formula C24H21NO4 B6545095 5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-98-0

5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6545095
CAS No.: 929389-98-0
M. Wt: 387.4 g/mol
InChI Key: UBFPRNAEEKHLOE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic small molecule belonging to the benzofuran carboxamide class, intended for research purposes only. This compound is of significant interest in pharmacological research, particularly as a potential modulator of ion channels and oncology targets. Structural analogs of this compound, specifically 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, have been identified as potent inhibitors of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) . TMEM16A is a crucial membrane protein that regulates various physiological processes, including epithelial secretion and smooth muscle contraction, making it a potential drug target for conditions such as asthma, hypertension, and secretory diarrheas . Furthermore, benzofuran derivatives demonstrate a broad spectrum of biological activities and are being extensively investigated for their anti-cancer properties . Research indicates that various benzofuran-based compounds exhibit potent antiproliferative effects against a range of human cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549, H1299), and colon cancer (HCT116, HT29), often by inducing apoptosis . The benzofuran core structure serves as a privileged scaffold in medicinal chemistry, allowing for structural optimization to enhance activity and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-16-23(24(26)25-18-9-6-10-19(13-18)27-2)21-14-20(11-12-22(21)29-16)28-15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFPRNAEEKHLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H21NO4, with a molecular weight of 387.4 g/mol. The compound features a complex structure that includes a benzofuran core, a benzyloxy group, and a methoxyphenyl substituent.

Property Value
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
IUPAC NameN-(3-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
InChIInChI=1S/C24H21NO4/c1-16-23(24(26)25-20-10-6-7-11-22(20)27-2)19-14-18(12-13-21(19)29-16)28-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,26)

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In particular:

  • Cell Viability : The compound has been shown to reduce the viability of hepatocellular carcinoma (HCC) cell lines (e.g., Huh7 cells), with IC50 values indicating effective cytotoxicity at concentrations above 5 µM.
  • Mechanism of Action : The anti-metastatic effects observed in studies suggest that the compound inhibits epithelial-mesenchymal transition (EMT), downregulating markers such as integrin α7 and MMP9, which are critical in cancer metastasis .

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. Preliminary findings suggest that these compounds can exhibit significant antibacterial and antifungal activities, although specific data for this compound remains limited.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
  • Signal Transduction Modulation : It has been suggested that the compound can affect pathways involved in cell migration and invasion, particularly in cancer cells .

Case Studies

Several studies have explored the biological effects of related compounds in vitro:

  • Study on HCC Cells : A study demonstrated that treatment with a related benzofuran derivative significantly suppressed Huh7 cell migration and invasion at non-cytotoxic concentrations (IC50 values ranged from 38.15 µM to 48.22 µM over 48 hours). The compound's ability to upregulate E-cadherin while downregulating vimentin and Slug indicates its potential role in reversing EMT .
  • Antimicrobial Screening : While specific data on the antimicrobial activity of this exact compound are scarce, related benzofuran derivatives have shown promising results against various pathogens, suggesting a potential for further exploration in this area.

Scientific Research Applications

Biological Activities

1.1 Antitumor Properties

Benzofuran derivatives, including 5-(benzyloxy)-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, have shown promising antitumor effects in various cancer models. For instance, studies indicate that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cell lines. The underlying mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis, such as the p53 pathway and the inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

1.2 Anti-inflammatory Activity

Research has demonstrated that benzofuran derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Hepatocellular Carcinoma (HCC)

In a recent study focusing on hepatocellular carcinoma (HCC), this compound was shown to significantly reduce cell motility and invasion in Huh7 cells (a HCC cell line). The compound's ability to downregulate integrin α7 was linked to its anti-metastatic effects, providing a potential therapeutic avenue for HCC treatment .

Case Study 2: In Vivo Models

Further investigations using animal models have indicated that benzofuran derivatives can reduce tumor size and metastasis when administered in controlled doses. These findings support the potential for clinical applications in cancer therapy, particularly for aggressive forms of cancer resistant to conventional treatments .

Summary of Research Findings

Application Mechanism Model Outcome
AntitumorInduction of apoptosis; inhibition of MMPsVarious cancer cell linesReduced proliferation
Anti-inflammatoryInhibition of cytokine productionInflammatory disease modelsDecreased inflammation
Hepatocellular CarcinomaEMT modulation; integrin α7 downregulationHuh7 cellsReduced motility and invasion

Q & A

Synthetic Methodology for 5-(Benzyloxy)-N-(3-Methoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide

Q: What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized? A: The synthesis typically involves:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., H₂SO₄ or PPA).
  • Step 2: Introduction of the benzyloxy group at the 5-position using benzyl bromide/K₂CO₃ in DMF.
  • Step 3: Coupling of the 3-carboxylic acid derivative with 3-methoxyaniline via carbodiimide-mediated amidation (e.g., DCC/DMAP in dichloromethane).
    Optimize yields by controlling temperature (0–25°C for amidation), solvent purity, and stoichiometric ratios of coupling agents .

Structural Confirmation and Analytical Characterization

Q: Which analytical techniques are critical for verifying the compound’s structure and purity? A: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy group at δ 3.7–3.9 ppm).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺ expected for C₂₅H₂₂NO₄).
  • HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
    Cross-reference spectral data with structurally analogous benzofuran derivatives .

Predicting Biological Activity Using Computational Models

Q: How can researchers hypothesize the compound’s biological activity in the absence of direct experimental data? A: Employ:

  • Molecular Docking: Screen against targets like kinases or GPCRs using AutoDock Vina; prioritize binding affinities (<−7 kcal/mol).
  • QSAR Modeling: Correlate substituent effects (e.g., benzyloxy lipophilicity) with activity trends in benzofuran analogs (e.g., anticancer IC₅₀ values).
  • In Vitro Assays: Test in cell lines (e.g., MCF-7 for breast cancer) with positive controls like doxorubicin .

Structure-Activity Relationship (SAR) Analysis of Substituents

Q: How do structural modifications (e.g., methoxy vs. chloro groups) influence bioactivity? A: Compare analogs:

  • 3-Methoxyphenyl vs. 3-Chlorophenyl: Methoxy enhances solubility but reduces membrane permeability; chloro increases electrophilicity, potentially improving target binding.
  • Benzyloxy vs. Hydroxyl: Benzyloxy improves metabolic stability but may hinder target access.
    Validate via IC₅₀ comparisons in enzyme inhibition assays (e.g., COX-2) .

Pharmacokinetic Profiling Strategies

Q: What methodologies assess the compound’s ADME (absorption, distribution, metabolism, excretion) properties? A:

  • Solubility: Shake-flask method in PBS (pH 7.4) with UV-Vis quantification.
  • Metabolic Stability: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS.
  • Plasma Protein Binding: Ultrafiltration followed by HPLC analysis .

Resolving Contradictory Data in Biological Studies

Q: How should researchers address discrepancies in reported activity data (e.g., varying IC₅₀ values)? A:

  • Replicate Experiments: Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Control Variables: Use identical solvent systems (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis: Compare data from structurally related compounds (e.g., N-(3-methoxyphenyl) benzofuran analogs) to identify trends .

Elucidating Target Interaction Mechanisms

Q: What experimental approaches identify the compound’s molecular targets? A:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
  • CRISPR-Cas9 Knockout Models: Validate target relevance by testing activity in target-deficient cell lines .

Optimizing Synthetic Yield and Scalability

Q: How can reaction conditions be refined for higher yields or gram-scale synthesis? A:

  • Design of Experiments (DOE): Use factorial designs to optimize temperature, catalyst loading (e.g., DMAP 10–20 mol%), and reaction time.
  • Microwave-Assisted Synthesis: Reduce amidation time from 24h to 2h at 80°C.
  • Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl) for improved byproduct solubility .

Addressing Purity Challenges in Final Product

Q: What purification techniques resolve impurities from multi-step syntheses? A:

  • Flash Chromatography: Use gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate unreacted aniline.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • NMR-Guided Fractionation: Isolate diastereomers or regioisomers .

Assessing Oxidative Stability and Degradation Pathways

Q: How can researchers evaluate the compound’s susceptibility to oxidative degradation? A:

  • Forced Degradation Studies: Expose to H₂O₂ (0.1–3% w/v) at 40°C for 24h, monitor via LC-MS.
  • Radical Scavenger Tests: Add antioxidants (e.g., BHT) to identify degradation mechanisms.
  • DFT Calculations: Predict vulnerable sites (e.g., benzyloxy group) using Gaussian09 .

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